molecular formula C14H12ClNO5S2 B2665629 Methyl 4-({[(5-chloro-2-thienyl)sulfonyl]acetyl}amino)benzoate CAS No. 1021046-72-9

Methyl 4-({[(5-chloro-2-thienyl)sulfonyl]acetyl}amino)benzoate

Cat. No. B2665629
CAS RN: 1021046-72-9
M. Wt: 373.82
InChI Key: WVQZDYZPCNGCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-({[(5-chloro-2-thienyl)sulfonyl]acetyl}amino)benzoate” is a chemical compound used in scientific research. It has a molecular formula of C12H10ClNO4S2, an average mass of 331.795 Da, and a monoisotopic mass of 330.973969 Da .


Molecular Structure Analysis

The molecular structure of “Methyl 4-({[(5-chloro-2-thienyl)sulfonyl]acetyl}amino)benzoate” is characterized by the presence of a sulfonyl group attached to a 5-chloro-2-thienyl group, which is further linked to a benzoate moiety via an acetyl-amino bridge .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-({[(5-chloro-2-thienyl)sulfonyl]acetyl}amino)benzoate” are not available, similar compounds often undergo electrophilic aromatic substitution and free radical reactions .

Scientific Research Applications

Synthesis and Industrial Applications

Methyl 4-({[(5-chloro-2-thienyl)sulfonyl]acetyl}amino)benzoate serves as an intermediate in the synthesis of complex organic molecules. For instance, its derivatives have been explored for their potential in creating pharmaceutical compounds and agricultural chemicals. The process optimizations for its derivatives, such as Methyl 2-methoxy-5-aminosulfonyl benzoate, emphasize improvements in yield and efficiency for industrial production, highlighting the compound's role in the manufacturing of sulpiride, an antipsychotic medication (W. Xu, C. Guo, Tao Li, & Si-Quan Liu, 2018).

Antimicrobial and Antifungal Activities

Research into similar sulfonamide derivatives has shown that they possess antimicrobial and antifungal properties. For example, studies on formazans derived from Mannich bases of thiadiazole compounds, which are structurally related to Methyl 4-({[(5-chloro-2-thienyl)sulfonyl]acetyl}amino)benzoate, have demonstrated moderate antimicrobial activity against various pathogens, suggesting potential applications in developing new antimicrobial agents (P. Sah, Pratibha Bidawat, M. Seth, & Chandra Prakash Gharu, 2014).

Chemical Synthesis and Drug Discovery

The compound's derivatives have also been investigated for their role in synthesizing heterocyclic compounds, which are crucial in drug discovery and development. For instance, the synthesis of formazans from thiadiazole derivatives highlights the versatility of sulfonamide-based compounds in creating pharmacologically active molecules with potential applications in treating various diseases (P. Sah, Pratibha Bidawat, M. Seth, & Chandra Prakash Gharu, 2014).

Environmental Impact Studies

In addition to pharmaceutical applications, research on sulfometuron methyl, a compound related to Methyl 4-({[(5-chloro-2-thienyl)sulfonyl]acetyl}amino)benzoate, has investigated its environmental impact. Studies have focused on its behavior in aquatic environments and its effects on groundwater quality, emphasizing the importance of understanding the environmental fate of chemical compounds used in agriculture (D. Neary & J. L. Michael, 1989).

Safety and Hazards

The safety data sheet for a similar compound, Methyl 4-aminobenzoate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in well-ventilated areas .

properties

IUPAC Name

methyl 4-[[2-(5-chlorothiophen-2-yl)sulfonylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO5S2/c1-21-14(18)9-2-4-10(5-3-9)16-12(17)8-23(19,20)13-7-6-11(15)22-13/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQZDYZPCNGCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-({[(5-chloro-2-thienyl)sulfonyl]acetyl}amino)benzoate

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